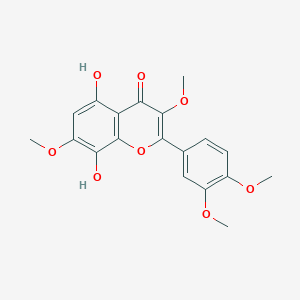

2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-12(11)24-2)17-19(26-4)16(22)14-10(20)8-13(25-3)15(21)18(14)27-17/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUBHXRYARBAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484857 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7380-44-1 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dihydroxy-3,3',4',7-tetramethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action

Target of Action

For instance, Bevantolol, a compound with a similar structure, is known to interact with beta-1 adrenoceptors.

Mode of Action

Compounds with similar structures have been found to exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors.

Biochemical Pathways

Compounds with similar structures have been found to inhibit monoamine oxidase, which plays a crucial role in the breakdown of neurotransmitters such as dopamine and serotonin.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lignin peroxidase, an enzyme that catalyzes the oxidation of lignin, a complex polymer found in plant cell walls. This interaction involves the oxidation of 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol, leading to the formation of 3,4-dimethoxybenzaldehyde and other products. The nature of these interactions is primarily oxidative, involving electron transfer processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have neurotoxic effects, particularly in the nigrostriatal system and among dopaminergic neurons. This compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, impacting cellular metabolism and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical interactions. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, affecting neuronal signaling and function. Additionally, it can bind to specific receptors, modulating their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its bioactivity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection and modulation of neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of cellular metabolism. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. For example, it can be metabolized by monoamine oxidase, leading to the formation of dimethoxyphenylacetic acid and other metabolites. These metabolic pathways influence the compound’s bioavailability, activity, and overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its bioactivity. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within cells can affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects, highlighting the importance of subcellular targeting in its mechanism of action.

Biological Activity

2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one, also known as gossypetin 3,7,3',4'-tetramethyl ether, is a flavonoid compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic implications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-chromen-4-one

- Molecular Formula : C19H18O8

- Molecular Weight : 374.34 g/mol

The compound features multiple methoxy and hydroxy groups that contribute to its biological activity. Its structure allows for interactions with various biomolecules, influencing several physiological processes.

Biochemical Activity

Research indicates that this compound interacts with enzymes and proteins involved in metabolic pathways. Notably:

- Enzyme Interactions : The compound has been shown to interact with lignin peroxidase, an enzyme critical for lignin degradation in plants.

- Antioxidant Activity : Flavonoids are known for their antioxidant properties. This compound may reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Neuroprotective Properties

Studies have demonstrated neuroprotective effects against dopaminergic neuron toxicity. The compound modulates signaling pathways associated with neuronal survival and apoptosis. For instance:

- Neurotoxicity in Dopaminergic Neurons : The compound exhibits protective effects in models of neurodegeneration by inhibiting apoptosis and promoting cell survival.

Lipid Metabolism

Recent investigations have highlighted the role of this flavonoid in lipid metabolism:

- Inhibition of Lipid Accumulation : In hepatocyte models treated with oleic acid, the compound displayed significant inhibitory effects on lipid droplet formation . This suggests potential applications in managing fatty liver disease.

Research Findings and Case Studies

Case Study: Neuroprotection in Parkinson’s Disease Models

In a controlled study involving animal models of Parkinson’s disease, administration of the compound resulted in reduced neuronal death and improved motor function. The mechanism was linked to decreased oxidative stress and enhanced mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to a class of methoxylated and hydroxylated flavones. Key structural analogs include:

Key Structural Differences :

- The position and number of hydroxyl/methoxy groups directly impact solubility and bioactivity. For example, hydroxyl groups at positions 5 and 8 in the target compound may enhance hydrogen bonding with biological targets, while methoxy groups increase lipophilicity .

- Methylation vs. Hydroxylation: Methoxylation generally enhances membrane permeability (e.g., compound 54 in showed higher trypanocidal activity due to increased lipophilicity).

Antiparasitic Activity:

- The target compound’s structural analog, 2-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one (Compound 54), exhibited potent trypanocidal activity (IC₅₀ = 4.7 µM, selectivity index = 9.8) .

- Mechanistic Insight : Methoxy groups at 3' and 4' positions enhance interaction with parasitic membrane proteins, while hydroxyl groups at 5 and 8 may contribute to redox-mediated toxicity .

Antioxidant and Anti-inflammatory Activity:

- Artemetin (5-hydroxy-3,6,7,3',4'-pentamethoxyflavone) demonstrated dual anti-inflammatory and antiparasitic effects, suggesting that methoxy groups at 3 , 6 , and 7 positions modulate NF-κB signaling .

- The target compound’s 5,8-dihydroxy motif is analogous to quercetin derivatives, which are known for radical-scavenging activity .

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

The chromen-4-one core is typically constructed via a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde, followed by acid-catalyzed cyclization. For this compound:

-

Precursor synthesis :

-

Demethylation :

Baker-Venkataraman Rearrangement

An alternative route employs the Baker-Venkataraman rearrangement to construct the diketone precursor:

-

O-Acylation : 2-Hydroxy-3,5,7-trimethoxyacetophenone is acylated with 3,4-dimethoxybenzoyl chloride in pyridine (0–5°C, 4 hours).

-

Rearrangement : The acylated product undergoes base-mediated rearrangement (KOH in DMSO, 60°C, 3 hours) to form 1,3-diketone.

-

Cyclization : Treatment with HCl/EtOH (reflux, 2 hours) yields the tetramethoxychromen-4-one, followed by demethylation as above.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| O-Acylation | Pyridine, 0–5°C | 85 |

| Baker-Venkataraman | KOH/DMSO, 60°C | 70 |

| Cyclization | HCl/EtOH, reflux | 65 |

Modern Demethylation Strategies

Semicarbazide-Acetic Acid System

Selective C5-demethylation is achieved using semicarbazide in glacial acetic acid (reflux, 24–48 hours):

Boron Tribromide (BBr₃) Mediated Demethylation

BBr₃ in dichloromethane (-78°C to 25°C, 6–8 hours) removes methyl groups from both C5 and C8:

-

Stoichiometry : 3.5 equiv BBr₃ per methoxy group.

-

Workup : Quenching with MeOH/H₂O (1:1) followed by neutralization with NaHCO₃.

Spectral Characterization and Validation

Critical spectroscopic data for the final product include:

-

¹H NMR (DMSO-d₆) : δ 12.84 (s, 1H, C5-OH), 10.21 (s, 1H, C8-OH), 7.48 (d, J = 8.5 Hz, H-2',6'), 6.87 (s, H-6), 3.90 (s, 3H, OCH₃).

Industrial-Scale Considerations

Q & A

Q. What are the established methods for synthesizing 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one, and how can reaction conditions be optimized for yield?

Methodological Answer: Multi-step organic synthesis is commonly employed, starting with selective protection/deprotection of hydroxyl and methoxy groups. For example, Williamson ether synthesis or nucleophilic aromatic substitution can introduce methoxy groups, while acid-catalyzed cyclization forms the chromen-4-one core. Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., BF₃·Et₂O for regioselectivity). Yield improvements (>70%) are achieved via iterative HPLC monitoring and column chromatography purification .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?

Methodological Answer:

- X-ray crystallography resolves spatial arrangements of methoxy and hydroxyl substituents, with R-factors <0.05 ensuring accuracy (e.g., single-crystal studies at 150 K) .

- NMR (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) and confirms substitution patterns .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 359.1122) with <2 ppm error .

Q. How can researchers determine solubility and stability under varying experimental conditions?

Methodological Answer:

- Solubility: Use shake-flask methods with solvents of increasing polarity (e.g., DMSO > MeOH > H₂O). UV-Vis spectroscopy quantifies saturation points.

- Stability: Conduct accelerated degradation studies (40–60°C, pH 1–13) with HPLC monitoring. Instability in acidic conditions (pH <3) suggests glycosidic bond susceptibility .

Advanced Research Questions

Q. How does the spatial arrangement of substituents influence bioactivity, as determined by X-ray crystallography?

Methodological Answer: X-ray studies reveal that methoxy groups at C3 and C7 create steric hindrance, limiting binding to cytochrome P450 enzymes. Conversely, free hydroxyl groups at C5 and C8 enhance hydrogen bonding with kinase targets (e.g., EGFR). Molecular docking (AutoDock Vina) paired with crystallographic data (PDB) validates these interactions .

Q. What strategies resolve contradictions in reported antioxidant efficacy across assay systems?

Methodological Answer:

- Standardized assays: Compare DPPH (radical scavenging), FRAP (reducing power), and ORAC (peroxyl radical) results under identical pH and temperature.

- Control for interference: Pre-treat samples with Chelex resin to remove metal ions that skew FRAP results. Normalize data to Trolox equivalents to mitigate batch variability .

Q. What in silico approaches predict environmental distribution and degradation pathways?

Methodological Answer:

Q. How can SAR studies elucidate the role of methoxy groups in modulating pharmacological targets?

Methodological Answer:

Q. What orthogonal methods validate purity in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Quantifies the compound in plasma with LOD 0.1 ng/mL, using MRM transitions (m/z 359→241).

- DSC (Differential Scanning Calorimetry) : Confirms purity (>98%) via sharp melting endotherms (Tm ≈ 215°C) .

Data Contradiction Analysis

Example: Discrepancies in reported logP values (2.8 vs. 3.5) may arise from measurement techniques (shake-flask vs. HPLC). Resolve by cross-validating with computational models (ChemAxon) and standardizing solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.